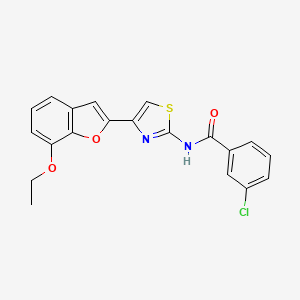
3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a chemical compound. It contains a benzofuran scaffold, which is found in many natural and synthetic compounds with a wide range of biological and pharmacological applications . Benzofuran derivatives have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” includes a benzofuran scaffold, a thiazole ring, and a benzamide group. The benzofuran scaffold is a key structural feature that contributes to its wide array of biological activities .Applications De Recherche Scientifique
Antimicrobial Agents
Benzofuran derivatives have been identified as promising structures for the development of new antimicrobial agents. They exhibit a wide range of biological and pharmacological activities, making them suitable for the treatment of microbial diseases . The unique structural features of benzofuran, such as in the compound , allow for the design of drugs targeting various clinically approved antimicrobial targets.
Anticancer Therapeutics
Substituted benzofurans have shown significant anticancer activities. Some derivatives have been found to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound “3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide” could potentially be explored for its efficacy in cancer treatment due to its structural similarity to these active compounds.
Organic Synthesis Intermediates
Compounds with benzofuran structures serve as intermediates in the synthesis of complex molecules, especially in pharmaceuticals and agrochemicals. Their unique reactive sites can be leveraged for building molecular frameworks, which is crucial for the development of new drugs and agricultural products.
Antimalarial Drugs
The benzofuran scaffold is also being explored for its potential in antimalarial drug development. With increasing drug resistance, there is a need for new therapeutic agents, and benzofuran derivatives offer a promising avenue for such developments .
Chemosensitizers
Benzofuran derivatives are being studied for their potential use as chemosensitizers in combination with anticancer drugs. This approach aims to enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms .
Pharmacokinetic Property Prediction
The drug likeness and pharmacokinetic properties of benzofuran derivatives can be predicted to assess their potential as therapeutic agents. This includes evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .
Orientations Futures
Benzofuran and its derivatives are a promising area of research in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research could focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships on these derivatives as antimicrobial drugs .
Propriétés
IUPAC Name |
3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVSFHBWXUSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)
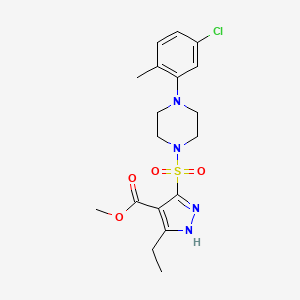

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)
![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)
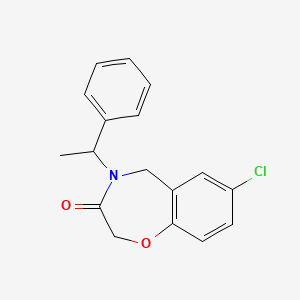
![[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2581607.png)
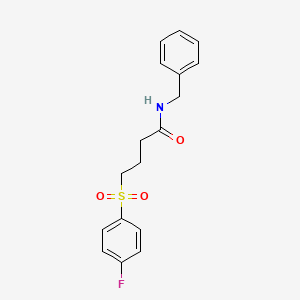
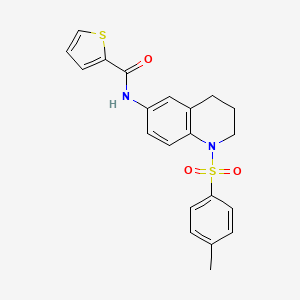
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581612.png)
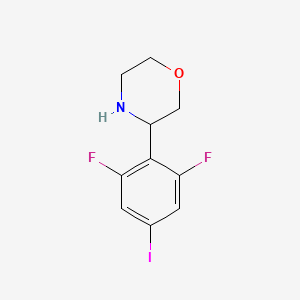
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)

![7-benzyl-N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581620.png)